5-Methyl-2,4-dinitrobenzoic acid

Description

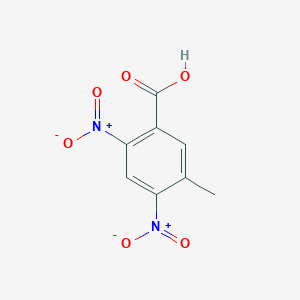

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N2O6 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

5-methyl-2,4-dinitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O6/c1-4-2-5(8(11)12)7(10(15)16)3-6(4)9(13)14/h2-3H,1H3,(H,11,12) |

InChI Key |

SESSPRSOEAVOMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 5 Methyl 2,4 Dinitrobenzoic Acid

Established Synthetic Routes and Reaction Mechanisms

The traditional synthesis of 5-Methyl-2,4-dinitrobenzoic acid relies on well-established nitration methodologies applied to aromatic precursors. The core of these methods is the introduction of two nitro groups onto a methyl-substituted benzoic acid or a related derivative.

Nitration of Substituted Benzoates and Phenols

The primary route to this compound involves the nitration of 3-methylbenzoic acid (m-toluic acid). The methyl (-CH₃) and carboxylic acid (-COOH) groups on the benzene (B151609) ring direct the incoming electrophile (the nitronium ion, NO₂⁺). The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-para-directing group. vedantu.comyoutube.com Their combined influence favors the substitution at positions ortho and para to the methyl group and meta to the carboxylic acid group, leading to the formation of this compound.

In some cases, the synthesis may start from an ester of 3-methylbenzoic acid, such as methyl 3-methylbenzoate. researchgate.netresearchgate.net Nitrating the ester and subsequently hydrolyzing it can sometimes offer better yields and easier purification compared to the direct nitration of the free carboxylic acid. orgsyn.org The ester group is also a meta-director, guiding the nitration in a similar manner to the carboxylic acid. youtube.comumkc.edu

While less common for this specific compound, the nitration of substituted phenols can also be a pathway for creating nitrated aromatic compounds. However, the direct route from a corresponding phenol (B47542) to this compound is not the principal method described in the literature.

Role of Nitrating Agent Systems (e.g., HNO₃/Ac₂O, H₂SO₄/HNO₃)

The choice of the nitrating agent system is critical for the successful synthesis of this compound. These systems are designed to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to attack the aromatic ring. youtube.commasterorganicchemistry.com

H₂SO₄/HNO₃ (Mixed Acid): This is the most common and traditional nitrating system. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid. echemi.com This protonation facilitates the loss of a water molecule from the nitric acid, thereby generating the nitronium ion. masterorganicchemistry.comquora.com The strength of this system is necessary to overcome the deactivating effect of the carboxyl group on the benzene ring. youtube.comumkc.edu Controlling the temperature, often keeping it low (e.g., below 5°C), is crucial to prevent over-nitration and the formation of unwanted byproducts. truman.edu

HNO₃/Ac₂O (Nitric Acid/Acetic Anhydride): This system generates the more reactive acetyl nitrate (B79036) (CH₃COONO₂) in situ, which then serves as the source of the nitronium ion. A study has highlighted an environmentally friendly process for the synthesis of 5-methyl-2-nitrobenzoic acid using a mixture of HNO₃/Ac₂O for the nitration of methyl 3-methylbenzoate. researchgate.netresearchgate.net This system can offer higher selectivity and easier reaction rate control in certain cases. researchgate.netresearchgate.net

The table below summarizes the roles of these common nitrating systems.

| Nitrating System | Components | Role of Components | Key Features |

| Mixed Acid | Concentrated Nitric Acid (HNO₃) & Concentrated Sulfuric Acid (H₂SO₄) | HNO₃ is the source of the nitro group. H₂SO₄ acts as a catalyst to generate the nitronium ion (NO₂⁺) by protonating HNO₃. echemi.comquora.com | Powerful nitrating agent, necessary for deactivated rings; reaction is highly exothermic and requires careful temperature control. umkc.edutruman.edu |

| Nitric Acid/Acetic Anhydride (B1165640) | Nitric Acid (HNO₃) & Acetic Anhydride (Ac₂O) | React to form acetyl nitrate, which is a potent nitrating agent. researchgate.net | Can offer improved regioselectivity and milder reaction conditions compared to mixed acid. researchgate.netresearchgate.net |

Control of Regioselectivity in Nitration Processes

Controlling where the nitro groups are added to the aromatic ring (regioselectivity) is paramount in the synthesis of a specific isomer like this compound. In the nitration of 3-methylbenzoic acid, the existing substituents dictate the positions of the incoming nitro groups.

The carboxylic acid (-COOH) is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta position. vedantu.com The methyl (-CH₃) group is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions.

The positions for dinitration are therefore a result of these competing directive effects:

The first nitro group is directed by both substituents.

The second nitro group is directed by the original two substituents plus the newly added nitro group (which is strongly deactivating and meta-directing).

Achieving the desired 2,4-dinitro substitution pattern on the 5-methylbenzoic acid backbone requires careful management of reaction conditions. The relative stability of the carbocation intermediates (sigma complexes) formed during the electrophilic attack determines the final product distribution. youtube.com The meta-directing nature of the carboxyl group and the ortho, para-directing nature of the methyl group synergize to favor substitution at the 2 and 4 positions relative to the methyl group. However, factors like temperature and the specific nitrating agent can influence the ratio of isomers formed. truman.edu For instance, in the nitration of toluene (B28343), a related compound, regioselectivity can be influenced by the nitrating agent and solvent system. nih.govresearchgate.net

Emerging Synthetic Methodologies

To address the challenges of traditional batch nitration, such as safety concerns with highly exothermic reactions and the use of large quantities of strong acids, new methodologies are being explored.

Microchannel Reactor Technologies in Synthesis

Microchannel reactors, or microreactors, offer a promising alternative for conducting highly exothermic and potentially hazardous reactions like nitration. microflutech.com These reactors utilize a network of small channels (typically with diameters in the sub-millimeter range) to carry out chemical reactions. google.comgoogle.com

The key advantages of using microreactors for nitration include:

Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, preventing thermal runaways and improving safety. researchgate.net

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better yield and selectivity.

Improved Safety: The small reaction volumes minimize the risk associated with handling explosive or unstable intermediates. microflutech.com

Rapid Mixing: Efficient mixing of reactants enhances mass transfer, which is particularly beneficial for heterogeneous reactions like the nitration of aromatic compounds in mixed-acid systems. researchgate.net

While specific applications for the synthesis of this compound are not extensively documented, the successful application of microreactors to the nitration of other aromatic compounds, such as benzene and toluene, demonstrates their potential for this process. google.comresearchgate.net The technology is considered highly suitable for nitration reactions involving aromatic rings. microflutech.com

Catalyst Applications in Nitration Reactions

Research into new catalysts for nitration aims to replace or reduce the amount of strong acids like H₂SO₄, leading to greener and more efficient processes.

Solid Acid Catalysts: Materials like Nafion/SiO₂ composites have been used as solid acid catalysts in microreactors for the nitration of benzene. pku.edu.cn These catalysts are non-corrosive, reusable, and can enhance reaction rates and selectivity. At an equivalent conversion level, the activity per acid site of a microstructured Nafion/SiO₂ catalyst was found to be nearly 600 times that of liquid sulfuric acid for benzene nitration. pku.edu.cn

Metal Oxide Nanocatalysts: Nanocatalysts, such as copper-cobalt ferrites (Cu₁-xCoₓFe₂O₄), have been shown to improve the regioselectivity and yield in the dinitration of toluene. researchgate.net

Other Catalytic Systems: Boron trifluoride and various sulfonic acids have also been investigated as catalysts to promote nitration reactions, particularly for substituted carbamic acid esters, demonstrating the potential for catalytic enhancement in related systems. google.com

The development of effective and recyclable catalysts could significantly improve the sustainability and economic viability of producing this compound and other nitrated aromatic compounds.

3 Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has traditionally relied on methods that are effective but pose significant environmental concerns, primarily due to the use of strong acids and the generation of hazardous waste. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic pathways. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant advancement in the green synthesis of precursors to this compound involves the nitration of methyl 3-methylbenzoate. One environmentally friendly process utilizes a mixture of nitric acid (HNO₃) and acetic anhydride (Ac₂O) for the synthesis of 5-methyl-2-nitrobenzoic acid, a key intermediate. researchgate.netresearchgate.net This method offers high selectivity and represents a greener alternative to the conventional use of mixed sulfuric and nitric acids, which generates large quantities of acidic waste that are costly and harmful to the environment. researchgate.netresearchgate.net

Further embracing green chemistry principles, several innovative methodologies for the nitration of aromatic compounds have been explored, which can be applied to the synthesis of this compound. These include the use of solid acid catalysts, alternative nitrating agents, and novel reaction conditions.

Solid Acid Catalysts:

Solid acid catalysts, such as zeolites and clays, offer a promising green alternative to traditional liquid acids. rsc.orgresearchgate.net These materials are advantageous as they can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net For instance, zeolites like H-beta have demonstrated high activity and regioselectivity in the nitration of aromatic compounds. rsc.org The shape-selective nature of zeolites can also influence the isomeric distribution of the products. While specific studies on the use of solid acid catalysts for the direct synthesis of this compound are not extensively documented, the successful application in the nitration of similar aromatic compounds, such as toluene, suggests their potential applicability. researchgate.net

| Catalyst Type | Potential Advantages in Synthesis | Relevant Research Findings |

| Zeolites (e.g., H-beta) | Reusable, reduces acidic waste, potential for high regioselectivity. rsc.orgresearchgate.net | High activity and para-selectivity in the nitration of various aromatic compounds. rsc.org |

| Montmorillonite Clay | Inexpensive, environmentally benign solid support for nitrating agents. | Used with bismuth nitrate for the nitration of aromatic compounds with good yields. |

Alternative Nitrating Agents and Reaction Conditions:

The development of new nitrating agents and reaction conditions is another cornerstone of greening the synthesis of nitroaromatic compounds. These methods often aim to reduce the harshness of the reaction and the production of toxic byproducts like NOx fumes.

Urea Nitrate: This stable and easily handled solid can be used as a nitrating agent in the presence of a catalytic amount of sulfuric acid. This method often proceeds at room temperature and can result in high yields of mono-nitro compounds with a simple aqueous workup.

Dinitrogen Pentoxide (N₂O₅): The use of N₂O₅, particularly in greener solvents like liquefied 1,1,1,2-tetrafluoroethane, presents a highly efficient and clean nitration method. This approach minimizes acidic waste and allows for easy recovery and reuse of the solvent.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a tool to accelerate organic reactions, often leading to higher yields in shorter reaction times and with reduced side reactions. Catalyst-free, microwave-assisted amination of 2-chloro-5-nitrobenzoic acid has been successfully demonstrated, indicating the potential for microwave technology in the synthesis of related nitrobenzoic acids. nih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, or in the presence of a minimal amount of a benign solvent, is a key principle of green chemistry. While specific solvent-free methods for this compound are not detailed, the concept has been successfully applied to the synthesis of other nitroaromatic compounds.

| Green Approach | Description | Potential Benefits |

| Urea Nitrate | Use of a solid, stable nitrating agent. | Milder reaction conditions, simple workup, high yields for mono-nitration. |

| Dinitrogen Pentoxide (N₂O₅) | An effective and cleaner nitrating agent. | Reduced acidic waste, potential for solvent recycling. |

| Microwave-Assisted Synthesis | Use of microwave energy to drive the reaction. nih.gov | Faster reaction times, potentially higher yields, and fewer side products. nih.gov |

| Solvent-Free Conditions | Eliminating or reducing the use of organic solvents. | Reduced waste, lower environmental impact, and simplified purification. |

The exploration of these green chemistry approaches holds significant promise for the future manufacturing of this compound, paving the way for more sustainable and environmentally responsible chemical production.

Chemical Reactivity and Derivatization Strategies of 5 Methyl 2,4 Dinitrobenzoic Acid

Fundamental Reaction Types

The principal reactions of 5-methyl-2,4-dinitrobenzoic acid can be categorized based on the reactivity of its carboxylic acid functional group, the aromatic ring, and its nitro groups.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is a primary site of reactivity in this compound. As with other carboxylic acids, it can undergo deprotonation in the presence of a base to form a carboxylate salt. nih.gov This reactivity is fundamental to its ability to form complexes with metal ions.

Furthermore, the carboxylic acid moiety can be converted into more reactive derivatives, such as acyl chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). msu.edu This transformation is a crucial step for subsequent esterification and amidation reactions, as it significantly enhances the electrophilicity of the carbonyl carbon. msu.edu

Aromatic Ring Reactivity under Various Conditions

The aromatic ring of this compound is significantly influenced by its substituents. The two nitro groups (-NO₂) are potent electron-withdrawing groups, which deactivate the ring towards electrophilic aromatic substitution (EAS). libretexts.org This deactivation is a consequence of the reduced electron density in the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com The directing effect of the nitro groups favors substitution at the meta position relative to themselves. libretexts.orgquora.com

Conversely, the methyl group (-CH₃) is an electron-donating group, which activates the ring towards EAS and directs incoming electrophiles to the ortho and para positions. vaia.comrutgers.edu However, the strong deactivating and meta-directing influence of the two nitro groups generally dominates the reactivity of the aromatic ring. msu.edu Therefore, further electrophilic substitution on the ring is challenging and requires harsh reaction conditions.

On the other hand, the electron-deficient nature of the aromatic ring, caused by the nitro groups, makes it susceptible to nucleophilic aromatic substitution (NAS). msu.edu A strong nucleophile can replace a leaving group on the ring, particularly at positions ortho or para to the nitro groups.

Nitro Group Transformations

The nitro groups of this compound are readily susceptible to reduction. This transformation is a key strategy for synthesizing amino-substituted derivatives. Common reducing agents include metals in acidic media (e.g., tin or iron in HCl) or catalytic hydrogenation (H₂ with a catalyst like palladium or platinum). msu.edupressbooks.pub Depending on the reaction conditions and the reducing agent used, one or both nitro groups can be reduced to amino groups (-NH₂). asm.org For instance, the reduction of similar dinitrobenzoic acids to their corresponding diaminobenzoic acids has been achieved using hydrogen gas with a Raney nickel or activated carbon catalyst. google.com This conversion of electron-withdrawing nitro groups into electron-donating amino groups dramatically alters the chemical properties and reactivity of the aromatic ring. msu.edu

Synthesis of Functionalized Derivatives

The functional groups of this compound serve as handles for the synthesis of a variety of derivatives through reactions like esterification, amidation, and complex formation.

Esterification and Amidation Reactions

Esterification is a common reaction for modifying the carboxylic acid group. Direct esterification can be achieved by reacting this compound with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. msu.edu However, the yield of this reversible reaction can be improved by removing water as it is formed. learncbse.in A more efficient method involves first converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. msu.edu For example, the ethyl ester of this compound has been synthesized. chemsrc.com Another effective method for esterification, especially for sensitive substrates, is the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.comnih.gov

Amidation reactions follow a similar logic. The direct reaction of this compound with an amine is generally slow. The reactivity can be significantly enhanced by activating the carboxylic acid, for instance, by converting it to an acyl chloride. This activated intermediate then smoothly reacts with an amine to form the desired amide. researchgate.net The use of coupling agents like EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) has also been shown to facilitate the amidation of similar nitrobenzoic acids. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Ester | msu.edu |

Complex Formation with Metal Ions and Ligands

Table 2: Metal Complexes of a Related Dinitrobenzoic Acid

| Metal Ion | Compound Formula | Hydration State | Reference |

|---|---|---|---|

| Manganese (Mn²⁺) | Mn(C₇H₃N₂O₆)₂·3H₂O | Trihydrate | core.ac.uk |

| Cobalt (Co²⁺) | Co(C₇H₃N₂O₆)₂·3H₂O | Trihydrate | core.ac.uk |

| Nickel (Ni²⁺) | Ni(C₇H₃N₂O₆)₂·3H₂O | Trihydrate | core.ac.uk |

| Cadmium (Cd²⁺) | Cd(C₇H₃N₂O₆)₂·3H₂O | Trihydrate | core.ac.uk |

Formation of Charge Transfer Complexes

The formation of charge-transfer (CT) complexes is a known phenomenon for nitroaromatic compounds, which can act as electron acceptors. In such complexes, an electron-rich donor molecule interacts with the electron-deficient aromatic ring of the nitro compound. This interaction involves a partial transfer of charge, leading to the formation of a new complex with distinct spectroscopic properties.

For instance, the non-methylated analog, 2,4-dinitrobenzoic acid, has been shown to form charge-transfer complexes with electron donors like 4-(dimethylamino)pyridine. guidechem.com In these complexes, the electron-donating pyridine (B92270) derivative interacts with the electron-withdrawing dinitro-substituted benzene ring. guidechem.com It is plausible that this compound could also form similar charge-transfer complexes. The presence of the methyl group, a weak electron-donating group, might slightly modulate the electron-accepting ability of the aromatic ring compared to its non-methylated counterpart. However, without specific experimental studies on this compound, the nature and properties of its potential charge-transfer complexes remain speculative.

Advanced Chemical Transformations

Decarboxylative Cross-Coupling Reactions

Decarboxylative cross-coupling reactions are powerful synthetic methods that involve the coupling of a carboxylic acid with another molecule, accompanied by the extrusion of carbon dioxide. nih.govlearncbse.in These reactions offer an alternative to traditional cross-coupling methods that often rely on pre-functionalized starting materials like organohalides. nih.gov

While there is no specific literature detailing the decarboxylative cross-coupling of this compound, its structural analog, 2,4-Dinitrobenzoic acid, has been reported as a reactant in decarboxylative C-N cross-coupling reactions. This suggests that the dinitro-substituted benzoic acid scaffold can undergo such transformations. The general mechanism for these reactions often involves a metal catalyst, such as palladium or copper, which facilitates the decarboxylation and subsequent bond formation. nih.gov

A hypothetical decarboxylative cross-coupling reaction involving this compound could potentially lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the carboxylic acid group. The reaction conditions, including the choice of catalyst, base, and coupling partner, would be crucial for a successful transformation. The electronic nature of the dinitrophenyl ring would likely influence the reactivity and outcome of such a reaction.

Intramolecular Cyclization and Heterocycle Formation

Intramolecular cyclization reactions of substituted aromatic compounds are a cornerstone of heterocyclic chemistry, enabling the synthesis of a wide variety of ring systems. For derivatives of this compound, the presence of multiple functional groups—the carboxylic acid and two nitro groups—offers potential for various intramolecular cyclization pathways, likely following a reduction of one or both nitro groups to amino groups.

For example, the reduction of a nitro group to an amine, followed by intramolecular condensation with the carboxylic acid group (or a derivative thereof), could lead to the formation of a lactam. The relative positions of the functional groups on the aromatic ring would dictate the size of the resulting heterocyclic ring.

While direct examples of intramolecular cyclization starting from this compound are not readily found in the literature, studies on other nitro-substituted aromatic compounds provide insights into possible transformations. For instance, the intramolecular cyclization of 5-nitro-substituted furans has been reported to yield various heterocyclic structures. nih.gov These reactions often proceed through the reduction of the nitro group and subsequent ring closure.

The synthesis of complex heterocyclic structures often involves multi-step sequences. For derivatives of this compound, a potential strategy could involve:

Reduction of one or both nitro groups.

Modification of the carboxylic acid group (e.g., conversion to an acyl chloride or amide).

Intramolecular cyclization to form the desired heterocycle.

The specific reaction conditions and the nature of any additional reagents would determine the final product. The rich functionality of this compound suggests its potential as a precursor for the synthesis of novel heterocyclic compounds, though this remains an area for future investigation.

Spectroscopic Characterization and Structural Elucidation of 5 Methyl 2,4 Dinitrobenzoic Acid and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, offers a detailed view of the molecular vibrations within a compound. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

For aromatic compounds, C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. scirp.org The carbonyl (C=O) stretching vibration of the carboxylic acid group is a prominent feature, usually observed in the range of 1800-1690 cm⁻¹. scirp.org In the case of benzoic acid derivatives, this band is often very strong. scirp.org The presence of nitro groups (NO₂) introduces strong characteristic absorptions. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1400 cm⁻¹ range. scirp.org For instance, in 4-methyl-3-nitrobenzoic acid, strong absorptions near 1621 cm⁻¹ and 1567 cm⁻¹ are assigned to C-C stretching vibrations. scirp.org The O-H stretching vibration of the carboxylic acid, which is often broad due to hydrogen bonding, is expected between 3600 and 3400 cm⁻¹. mdpi.com The in-plane bending of the O-H group is coupled with C-O stretching and typically appears as two bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.

In a study of 2-methyl-3,5-dinitrobenzoic acid, which shares structural similarities with the target compound, the crystal structure revealed the formation of conventional carboxylate dimers. researchgate.net This dimerization through hydrogen bonding significantly influences the vibrational frequencies, particularly those of the carboxyl group. The FTIR spectra of related dinitrobenzoic acids, such as 3,5-dinitrobenzoic acid, have been extensively studied and show characteristic bands for the nitro and carboxylic acid groups. researchgate.netnih.govchemicalbook.com

Table 1: Characteristic FTIR Frequencies for Dinitrobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3600 - 3400 (broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Carboxylic Acid | C=O Stretch | 1800 - 1690 |

| Aromatic Ring | C-C Stretch | 1600 - 1400 |

| Nitro Group | Asymmetric NO₂ Stretch | 1550 - 1500 |

| Nitro Group | Symmetric NO₂ Stretch | 1350 - 1300 |

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of 2,4-dinitrobenzoic acid has been recorded and shows characteristic bands. nih.gov In substituted benzenes, the C-H stretching vibrations are also observed in the 3100-3000 cm⁻¹ range and are often strong in the Raman spectrum. scirp.org

For 5-nitro-2-(4-nitrobenzyl) benzoxazole, the C-N stretching vibrations are reported in the 1330–1260 cm⁻¹ region. esisresearch.org Raman studies on related compounds like 5-methyl-2-(p-fluorophenyl)benzoxazole have also been conducted to assign vibrational modes. researchgate.net The analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the fundamental vibrational modes of the molecule. scirp.orgmdpi.com

Table 2: Key Raman Shifts for Dinitrobenzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | Ring Breathing Mode | ~1000 |

| Nitro Group | Symmetric NO₂ Stretch | 1350 - 1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and chemical environment of each atom can be determined.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information about the different types of protons in a molecule. The chemical shift of a proton is influenced by its electronic environment. Electron-withdrawing groups, such as the nitro groups in 5-methyl-2,4-dinitrobenzoic acid, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

In aromatic systems, protons typically resonate in the range of 6.5-8.5 ppm. For dinitrobenzoic acid derivatives, the aromatic protons are expected to be in the downfield region of this range due to the strong electron-withdrawing effect of the two nitro groups and the carboxylic acid group. For example, in the ¹H NMR spectrum of 2,4-dinitrobenzoic acid, the aromatic protons appear at approximately 8.1, 8.6, and 8.8 ppm. chemicalbook.com Similarly, for 3,5-dinitrobenzoic acid, the aromatic protons are observed around 8.9 and 9.0 ppm. chemicalbook.com The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a chemical shift greater than 10 ppm. chemicalbook.comchemicalbook.com The methyl group protons in this compound would be expected to appear further upfield, likely in the range of 2.3-2.7 ppm, influenced by the aromatic ring and the nitro groups.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (COOH) | > 10 | Singlet (broad) |

| Aromatic (Ar-H) | 8.0 - 9.0 | Doublet/Singlet |

| Methyl (CH₃) | 2.3 - 2.7 | Singlet |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment, with a much wider range of chemical shifts compared to ¹H NMR. oregonstate.edu

The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the range of 165-185 ppm. wisc.edu The aromatic carbons in dinitrobenzoic acid derivatives are expected in the range of 120-150 ppm. The carbons directly attached to the electron-withdrawing nitro groups will be shifted further downfield. oregonstate.edu The carbon of the methyl group is expected to appear at a much higher field, typically in the range of 15-25 ppm. nih.gov For instance, in the ¹³C NMR spectrum of 2,5-dinitrobenzoic acid, the signals are assigned to the various aromatic carbons and the carboxyl carbon. nih.gov Computational studies using DFT can also be employed to predict ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. helsinki.fi

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (C-NO₂) | 140 - 150 |

| Aromatic (C-H) | 120 - 140 |

| Aromatic (C-COOH) | 130 - 140 |

| Aromatic (C-CH₃) | 135 - 145 |

| Methyl (CH₃) | 15 - 25 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. Aromatic compounds, particularly those with electron-withdrawing and electron-donating groups, exhibit characteristic absorption bands.

The UV-Vis spectrum of nitro-substituted benzoic acids is characterized by absorptions corresponding to π → π* and n → π* transitions. The presence of multiple nitro groups and the carboxylic acid group on the benzene ring influences the position and intensity of these absorption bands. For instance, studies on nitrobenzoic acids show distinct absorption maxima. science-softcon.de The solvent can also play a significant role in the position of the absorption bands due to solute-solvent interactions. academie-sciences.fr In general, dinitrobenzoic acid derivatives are expected to show strong absorption in the UV region, typically between 200 and 400 nm. The exact wavelength of maximum absorption (λmax) would be influenced by the specific substitution pattern on the benzene ring. For example, the UV-Vis spectrum of 2,4-dinitroaniline, a related compound, shows significant absorption changes under irradiation. researchgate.net

Table 5: Expected UV-Vis Absorption for Dinitrobenzoic Acid Derivatives

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 300 |

| n → π* | 300 - 400 |

X-ray Diffraction Crystallography

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which governs the material's macroscopic properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete 3D model of the molecule can be generated.

While a dedicated crystal structure for this compound is not publicly available, the analysis of its isomer, 2-methyl-3,5-dinitrobenzoic acid , offers significant insight into the type of structural information that can be obtained. researchgate.net A study of this isomer revealed that it crystallizes in the monoclinic system with the space group C2/c. researchgate.net

The analysis showed that in the solid state, molecules of 2-methyl-3,5-dinitrobenzoic acid form inversion dimers. researchgate.net These dimers are created by pairs of strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net This kind of supramolecular assembly is a common feature for carboxylic acids. The study also noted disorder in the nitro groups and the methyl and hydroxyl hydrogen atoms. researchgate.net The benzene ring and the carboxyl group were found to be non-coplanar, with a significant dihedral angle between their planes. researchgate.net

The detailed crystallographic data for 2-methyl-3,5-dinitrobenzoic acid is summarized below.

| Parameter | Value for 2-Methyl-3,5-dinitrobenzoic acid |

| Chemical Formula | C₈H₆N₂O₆ |

| Molecular Weight | 226.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.8441(16) |

| b (Å) | 5.1044(3) |

| c (Å) | 13.8853(10) |

| β (°) | 104.544(3) |

| Volume (ų) | 1841.6(2) |

| Z (molecules/unit cell) | 8 |

| Data Source | researchgate.net |

This interactive table provides the crystallographic parameters determined for 2-methyl-3,5-dinitrobenzoic acid, an isomer of the title compound.

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to identify crystalline phases. It is particularly useful for confirming the phase purity of a bulk sample and for identifying new crystalline forms, such as polymorphs or co-crystals. The PXRD pattern is a fingerprint of a specific crystalline solid.

In the context of dinitrobenzoic acids, PXRD has been used to study the formation of intermolecular compounds and co-crystals. For instance, studies on 3,5-dinitrobenzoic acid have shown that when it forms a new compound with another molecule, the resulting PXRD pattern is distinct from the patterns of the individual starting materials. researchgate.net The appearance of new diffraction peaks, which cannot be assigned to either of the parent components, confirms the formation of a new crystalline phase. researchgate.net This analysis is crucial in solid-state chemistry and pharmaceutical sciences for characterizing new materials.

A conceptual comparison of PXRD patterns is shown in the table below.

| Sample | Description of PXRD Pattern |

| Component A (e.g., a dinitrobenzoic acid) | A set of characteristic peaks at specific 2θ angles. |

| Component B (co-former) | A different set of characteristic peaks at its own specific 2θ angles. |

| Physical Mixture of A + B | A simple superposition of the peaks from both Component A and Component B. |

| New Crystalline Phase (Co-crystal) | A unique pattern with new peaks at different 2θ angles that are not present in the patterns of either A or B. researchgate.net |

This interactive table illustrates how Powder X-ray Diffraction can distinguish between a simple mixture and a newly formed crystalline compound.

Mass Spectrometric Approaches for Structural Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a vital tool for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For This compound (C₈H₆N₂O₆), the expected exact mass is approximately 226.02 g/mol . In a mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a related ion like [M-H]⁻ (in negative ion mode) or [M+H]⁺ (in positive ion mode) would confirm the molecular weight.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Key Observations in Mass Spectrum | Data Source |

| This compound | C₈H₆N₂O₆ | 226.14 | N/A (Predicted) | Expected [M]⁺ or related ions around m/z 226. | guidechem.com |

| 2,4-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | Negative ESI | Provides molecular weight confirmation. nih.gov | nih.gov |

| 3,5-Dinitrobenzoic acid | C₇H₄N₂O₆ | 212.12 | Electron Ionization | Shows molecular ion and characteristic fragmentation patterns. nist.gov | nist.gov |

This interactive table summarizes the expected and observed mass spectrometric data for the title compound and its close relatives.

Computational and Theoretical Investigations into 5 Methyl 2,4 Dinitrobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govnih.gov This is achieved by solving the Schrödinger equation through approximations that relate the electron density to the total energy of the system. For 5-Methyl-2,4-dinitrobenzoic acid, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. scielo.org.mx

The optimization process typically reveals that the benzene (B151609) ring is largely planar. The substituents—a carboxyl group, two nitro groups, and a methyl group—will have specific spatial orientations relative to this ring. The electron-withdrawing nature of the nitro and carboxyl groups, combined with the electron-donating tendency of the methyl group, influences the electronic structure and geometry of the aromatic ring. Theoretical calculations provide values that can be compared with experimental data from techniques like X-ray crystallography. nih.gov

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar aromatic nitro compounds, as specific published DFT results for this exact molecule are not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-COOH | ~1.49 Å | |

| C-NO₂ | ~1.48 Å | |

| C-CH₃ | ~1.51 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| C-C-COOH | ~120° | |

| C-C-NO₂ | ~119° | |

| O-C=O | ~123° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comnih.gov The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more polarizable and reactive. nih.govresearchgate.netchemmethod.com

For this compound, the presence of two strongly electron-withdrawing nitro groups and a carboxyl group is expected to significantly lower the energy of the LUMO, localizing it primarily over the nitroaromatic system. The HOMO is likely distributed across the benzene ring and the methyl group. This configuration results in a relatively small HOMO-LUMO gap, indicating a high potential for chemical reactivity and biological activity. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Note: These values are hypothetical, based on trends observed in analogous dinitro-aromatic compounds.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | ~ -8.5 eV | Electron-donating capacity; localized on the aromatic ring. |

| LUMO | ~ -3.0 eV | Electron-accepting capacity; localized on the nitro groups. |

| Energy Gap (ΔE) | ~ 5.5 eV | Indicates chemical reactivity and kinetic stability. |

Intramolecular Charge Transfer (ICT) is a phenomenon that occurs in molecules containing both electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov In this compound, the methyl group and the phenyl ring act as the electron-donor components, while the two nitro groups and the carboxylic acid function as powerful electron-acceptor moieties.

Upon absorption of light, an electron can be promoted from the HOMO to the LUMO. This electronic excitation leads to a significant redistribution of electron density within the molecule, effectively transferring charge from the donor part (the methyl-substituted ring) to the acceptor part (the nitro groups). This ICT process is fundamental to the molecule's photophysical properties, including its absorption and fluorescence characteristics, and is a key factor in its use in various applications, such as the development of fluorescent probes. nih.gov

Intermolecular Interaction Studies

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these forces is essential for crystal engineering and predicting the material's physical properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a mapped surface around a molecule that shows regions of close contact with neighboring molecules. A property called the normalized contact distance (d_norm) is plotted onto this surface, where red spots indicate close contacts (shorter than van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify longer contacts.

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The percentages are illustrative, based on typical values for organic molecules with similar functional groups.)

| Contact Type | Predicted Contribution | Description |

| O···H / H···O | ~45 - 55% | Dominant interactions from hydrogen bonding. nih.gov |

| H···H | ~20 - 30% | Van der Waals contacts between hydrogen atoms. nih.gov |

| C···H / H···C | ~5 - 10% | Weaker C-H···π interactions. nih.gov |

| O···O | ~3 - 6% | Contacts between nitro and carboxyl oxygen atoms. |

| N···O / O···N | ~2 - 5% | Interactions involving the nitro groups. nih.gov |

Hydrogen bonds are among the strongest and most directional intermolecular forces, playing a crucial role in determining the supramolecular architecture of a crystal. researchgate.net In this compound, the carboxylic acid group is the primary driver of hydrogen bonding.

It is highly probable that the molecules form centrosymmetric dimers in the solid state, where the carboxylic acid groups of two molecules are linked by a pair of strong O-H···O hydrogen bonds. nih.govresearchgate.net This is a very common and stable motif for carboxylic acids. Beyond this primary interaction, weaker C-H···O hydrogen bonds are also expected. These can occur between the C-H bonds of the aromatic ring or the methyl group and the oxygen atoms of the nitro groups or the carbonyl group of a neighboring molecule, further stabilizing the three-dimensional crystal lattice. researchgate.net

Advanced Molecular Property Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays the electrostatic potential at a particular electron density, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue signifies regions of positive potential (electron-deficient), usually found around hydrogen atoms. researchgate.netresearchgate.net

For aromatic carboxylic acids, the MEP map would show negative potential around the oxygen atoms of the carboxyl and nitro groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential, indicating sites for potential nucleophilic interaction. researchgate.net The MEP analysis provides crucial insights into how the molecule interacts with other species, including solvents and biological receptors, by highlighting the regions most likely to engage in electrostatic interactions. researchgate.netmdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. researchgate.netwisc.edu It provides a description of the Lewis-like bonding pattern by localizing orbitals into one- or two-center "natural bond orbitals." wisc.edu The analysis of donor-acceptor interactions within the NBO framework reveals the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. wisc.edunih.gov

The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and provides a quantitative measure of the interaction strength. nih.gov For a molecule like this compound, NBO analysis can elucidate the stability arising from hyperconjugative interactions, such as the delocalization of electron density from the methyl group's C-H bonds or the lone pairs of the oxygen atoms into antibonding orbitals of the aromatic ring and nitro groups. researchgate.net This analysis helps in understanding the electronic structure and reactivity of the molecule. researchgate.net

A hypothetical NBO analysis for this compound might reveal significant stabilization energies for interactions involving the nitro and carboxylic acid groups, as depicted in the table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(carboxyl) | σ(C-C(ring)) | Data not available |

| LP(1) O(nitro) | σ(N-C(ring)) | Data not available |

| σ(C-H(methyl)) | π(C=C(ring)) | Data not available |

| π(C=C(ring)) | π(N=O(nitro)) | Data not available |

| Note: This table is illustrative. Actual values would require specific computational results for this compound. |

Mulliken population analysis is a method for assigning partial atomic charges to atoms in a molecule, derived from the molecular orbital wave function. uni-muenchen.de It partitions the total electron population among the different atoms, providing a way to quantify the charge distribution. uni-muenchen.de However, it is known that the calculated Mulliken charges can be sensitive to the choice of basis set used in the computation. uni-muenchen.de Despite this limitation, it remains a widely used method for obtaining qualitative insights into the electronic structure of molecules.

In the context of this compound, a Mulliken population analysis would likely show significant negative charges on the oxygen atoms of the nitro and carboxyl groups due to their high electronegativity. The carbon atoms attached to these electron-withdrawing groups would, in turn, carry a partial positive charge. The methyl group would also influence the charge distribution on the aromatic ring. Comparing these calculated charges with those from other methods, like Natural Population Analysis (NPA) derived from NBO, can provide a more robust understanding of the charge distribution. wisc.eduresearchgate.net

A representative table of Mulliken charges for key atoms in this compound is presented below for illustrative purposes.

| Atom | Mulliken Charge (e) |

| C (carboxyl) | Data not available |

| O (carboxyl, C=O) | Data not available |

| O (carboxyl, -OH) | Data not available |

| N (nitro, ortho) | Data not available |

| O (nitro, ortho) | Data not available |

| N (nitro, para) | Data not available |

| O (nitro, para) | Data not available |

| C (methyl) | Data not available |

| Note: This table is illustrative. Actual values would require specific computational results for this compound. |

Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, including their vibrational spectra (FT-IR and FT-Raman). scirp.orgnih.gov By calculating the harmonic vibrational frequencies, it is possible to assign the observed experimental bands to specific vibrational modes of the molecule. scirp.orgesisresearch.org These calculations often require the use of scaling factors to correct for the approximations inherent in the theoretical models and to achieve better agreement with experimental data. scirp.org

For this compound, theoretical calculations would predict the characteristic stretching and bending vibrations of its functional groups. For instance, the C=O stretching of the carboxylic acid group, the asymmetric and symmetric stretching of the NO2 groups, and the C-H stretching and bending modes of the methyl group and the aromatic ring would all have predictable frequency ranges. scirp.orgesisresearch.org The potential energy distribution (PED) analysis can be used to determine the contribution of different internal coordinates to each normal mode, providing a detailed assignment of the vibrational spectrum. researchgate.net

The following table provides an example of predicted and experimental vibrational frequencies for key functional groups that would be relevant for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR/FT-Raman) |

| ν(O-H) | Data not available | Data not available |

| ν(C=O) | Data not available | Data not available |

| νas(NO₂) | Data not available | Data not available |

| νs(NO₂) | Data not available | Data not available |

| ν(C-H) aromatic | Data not available | Data not available |

| ν(C-H) methyl | Data not available | Data not available |

| Note: This table is illustrative. Actual values would require specific computational and experimental results for this compound. |

Ab Initio Crystal Structure Prediction Methodologies

Ab initio crystal structure prediction (CSP) is a computational methodology aimed at finding the most stable crystal packing of a molecule based solely on its chemical formula and connectivity. nih.gov This approach involves generating a large number of plausible crystal structures and then ranking them based on their calculated lattice energies. nih.govarxiv.org Various computational strategies are employed for this, including methods based on global optimization algorithms that search the potential energy surface for low-energy minima. nih.gov

The accuracy of CSP depends heavily on the force fields or quantum mechanical methods used to calculate the lattice energies. For organic molecules, this often involves a combination of methods to accurately model both the intramolecular conformation and the intermolecular interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding. nih.gov Successful prediction of the experimentally observed crystal structure is a significant validation of the computational methodology. arxiv.org For a molecule like this compound, CSP could be used to explore possible polymorphs and to understand the factors that govern its solid-state packing.

Solvation Effects on Molecular Structure and Properties

The interaction of a solute molecule with its solvent environment can significantly influence its molecular structure, stability, and chemical properties. While direct computational studies on the solvation of this compound are not extensively available in the public literature, valuable insights can be drawn from theoretical and experimental investigations of structurally similar compounds, such as other substituted nitrobenzoic acids. These studies reveal the critical role of the solvent in modulating intermolecular and intramolecular interactions, which in turn affect the molecule's behavior in solution.

Theoretical studies on substituted benzoic acids demonstrate that the nature of the solvent plays a pivotal role in determining whether the molecule will self-associate to form dimers or interact preferentially with solvent molecules. ucl.ac.uk In apolar solvents or those with a low hydrogen bond accepting ability, benzoic acid derivatives typically form hydrogen-bonded dimers through their carboxylic acid groups. ucl.ac.uk Conversely, in polar solvents or those with a strong propensity for accepting hydrogen bonds, the solvent molecules can effectively screen the carboxylic acid moieties, inhibiting dimer formation and favoring the formation of solute-solvent hydrogen bonds. ucl.ac.uk For this compound, it can be inferred that in solvents like toluene (B28343) or dichloromethane, it would likely exist predominantly as a dimer, whereas in solvents such as methanol (B129727) or acetonitrile, it would be preferentially solvated.

The solubility of related compounds, such as 3,5-dinitrobenzoic acid, has been experimentally determined in a range of solvents, and these findings are supported by computational analyses like Density Functional Theory (DFT). consensus.app These studies show that solubility is highly dependent on both the temperature and the nature of the solvent. consensus.appresearchgate.net For instance, the solubility of 3,5-dinitrobenzoic acid was found to increase with temperature in all tested solvents. consensus.app Such data is crucial for understanding the dissolution process, which is described as spontaneous in selected solvents based on the negative change in mixing Gibbs free energy. consensus.app

Table 1: Impact of Solvent Type on the Association of Substituted Benzoic Acids

| Solvent Type | Hydrogen Bond Acceptor Propensity (β) | Predominant Species in Solution | Reference |

| Apolar/Low Propensity | < 0.282 | Hydrogen-bonded dimers | ucl.ac.uk |

| Polar/High Propensity | > 0.3 | Solute-solvent complexes | ucl.ac.uk |

This table is based on findings for 2-chloro-4-nitrobenzoic acid and 2-methyl-4-nitrobenzoic acid and is expected to be indicative of the behavior of this compound.

The phenomenon of solvatochromism, where the color of a solution changes with the solvent, is another important aspect of solvent effects. wikipedia.org This is due to the differential solvation of the ground and excited electronic states of the solute molecule. wikipedia.org For nitro-substituted aromatic compounds, changes in solvent polarity can lead to shifts in the UV-Visible absorption spectra. qnl.qa For instance, a hypsochromic (blue) shift with increasing solvent polarity is often observed for such compounds, indicating stabilization of the ground state more than the excited state. qnl.qa Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating the photoexcitation energies of benzoic acid derivatives in different solvents and can help in understanding these spectral shifts. researchgate.net

In the solid state, the inclusion of solvent molecules into the crystal lattice, forming solvates, has been studied for compounds like 3,5-dinitrobenzoic acid. acs.org The formation of these solvates is influenced by the hydrogen bond donor/acceptor nature, size, and shape of the solvent molecules. acs.org This highlights that solvent interactions are not only crucial in solution but also play a directing role in the crystallization process. researchgate.net

Table 2: Investigated Solvents for Related Dinitrobenzoic Acids

| Compound | Investigated Solvents | Reference |

| 3,5-Dinitrobenzoic Acid | Methanol, Ethanol, n-Propanol, i-Propanol, n-Butanol, 2-Butanol, i-Butanol, n-Pentanol, Methyl acetate, Ethyl acetate, n-Propyl acetate, n-Butyl acetate, Acetonitrile, Water, Dichloromethane, Toluene | consensus.appresearchgate.net |

| 2-Chloro-4-nitrobenzoic Acid | Chloroform, Dichloromethane, Toluene, o-Xylene, Acetonitrile, DMSO, THF, 1,4-Dioxane, Methanol, 2-Propanol, Nitromethane, MTBE, Acetone | ucl.ac.uk |

| 2-Methyl-4-nitrobenzoic Acid | Chloroform, Dichloromethane, Toluene, o-Xylene, Acetonitrile, DMSO, THF, 1,4-Dioxane, Methanol, 2-Propanol, Nitromethane, MTBE, Acetone | ucl.ac.uk |

This table provides a list of solvents in which the solubility and behavior of closely related nitrobenzoic acids have been computationally and/or experimentally studied, offering a basis for selecting solvents for future studies on this compound.

Advanced Applications and Research Potential of 5 Methyl 2,4 Dinitrobenzoic Acid and Its Derivatives

Applications in Materials Science

The unique molecular structure of 5-methyl-2,4-dinitrobenzoic acid, featuring both electron-donating (methyl) and electron-withdrawing (nitro) groups attached to a benzoic acid core, makes it a compound of significant interest in the field of materials science. This interest primarily stems from its potential in the development of advanced materials with specific optical and structural properties.

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. The quest for new NLO materials has driven research into organic molecules with large second-order hyperpolarizabilities.

Research has shown that the intramolecular charge transfer is a primary source of the large optical nonlinearity. aps.org In dinitrophenyl derivatives, this charge transfer predominantly occurs from an electron-donating group to a nitro group in the para position, rather than one in the ortho position. aps.org This understanding is crucial for designing molecules with maximized crystal nonlinearity. By optimizing the orientation of molecules within the crystal unit cell, it is theoretically possible to achieve phase-matchable nonlinear coefficients significantly larger than those currently observed. aps.org

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govrsc.orgnih.govyoutube.com These materials are of immense interest due to their tunable structures and potential applications in gas storage, separation, and catalysis. mdpi.comgoogle.com The versatility of ligands like this compound is pivotal in the assembly of these complex structures.

The synthesis of cobalt(II) complexes with 3,5-dinitro-4-methylbenzoic acid and 4,4'-bipyridine (B149096) has demonstrated that the formation and self-assembly of coordination polymers can be highly dependent on the solvents used during synthesis. acs.orgresearchgate.net For instance, using different solvents can lead to the formation of coordination polymers with entirely different recognition patterns and crystal lattices. acs.orgresearchgate.net In these structures, the carboxylate groups of the benzoic acid derivative can display various modes of interaction with the metal ions. acs.orgresearchgate.net

Specifically, 3,5-dinitro-4-methylbenzoic acid has been shown to form coordination complexes that incorporate the solvent of the reaction medium into the crystal lattice, resulting in structures like solvated channels or bilayered arrangements. acs.orgresearchgate.net This highlights the role of the ligand in directing the final architecture of the coordination polymer.

Role as Synthetic Intermediates

This compound and its related structures serve as valuable starting materials or intermediates in the synthesis of more complex organic molecules, particularly heterocyclic compounds which form the backbone of many pharmaceuticals and biologically active compounds.

Precursors for Isocoumarin (B1212949) Synthesis

Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. niscpr.res.in The isocoumarin skeleton is a common motif in many natural products. scispace.comnih.gov Various synthetic strategies have been developed to construct this heterocyclic system, often employing substituted benzoic acids as precursors.

Several modern synthetic methods highlight the versatility of benzoic acid derivatives in isocoumarin synthesis. These include palladium-catalyzed reactions that allow for the direct construction of the isocoumarin skeleton from 2-halobenzoates and ketones. organic-chemistry.org Other approaches involve the use of rhodium and copper catalysts to facilitate the annulation of benzoic acids with various coupling partners. organic-chemistry.org While direct use of this compound in these specific recent examples is not detailed, the general principles demonstrate the potential for appropriately substituted benzoic acids to serve as key building blocks for isocoumarins. The functional groups on the benzoic acid ring can influence the reactivity and the ultimate complexity of the resulting isocoumarin derivative.

Intermediates for Heterocyclic Compound Synthesis

The reactivity of the functional groups on this compound makes it a potential intermediate for the synthesis of a variety of heterocyclic compounds. The nitro groups can be reduced to amino groups, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The carboxylic acid group can also be transformed to facilitate ring formation.

For example, the synthesis of pyrazole (B372694) derivatives, another important class of heterocyclic compounds with diverse biological activities, often involves multi-step reactions starting from simpler aromatic compounds. nih.govresearchgate.net While the provided research does not directly start from this compound, the synthesis of complex pyrazoles often involves functionalized phenyl groups, indicating a potential pathway where derivatives of this compound could be employed. nih.govresearchgate.net The synthesis of various heterocyclic systems often relies on the strategic placement of functional groups on an aromatic ring to direct the desired cyclization reactions.

Biological Activity Research

Derivatives of dinitrobenzoic acids have been a subject of investigation for their potential biological activities, particularly as antimicrobial agents. The presence of nitro groups in a molecule can often confer or enhance its biological effects.

Research has shown that esters derived from 3,5-dinitrobenzoic acid exhibit significant antifungal activity. researchgate.net For instance, ethyl 3,5-dinitrobenzoate (B1224709) has demonstrated potent activity against various Candida species. researchgate.net The biological activity is often linked to the ability of the nitro groups to undergo reduction within microbial cells, leading to the formation of reactive radicals that can damage essential biomolecules. researchgate.net Studies on methyl 3,5-dinitrobenzoate have also shown inhibitory effects against Candida albicans. nih.govnih.gov

Furthermore, derivatives of 2,4-dihydroxybenzoic acid have been synthesized and evaluated for their antimicrobial and antiproliferative activities. mdpi.com This suggests that the benzoic acid scaffold, when appropriately substituted, can be a valuable template for the development of new therapeutic agents. While research specifically on the biological activity of this compound is not extensively detailed in the provided sources, the activity of structurally related compounds provides a strong rationale for its investigation as a potential biologically active molecule. The combination of the methyl group and two nitro groups on the benzoic acid ring could lead to unique biological properties.

Antimicrobial and Antifungal Activity Investigations

The antimicrobial potential of nitroaromatic compounds is well-documented, with the nitro functional group acting as a key pharmacophore. This activity is often attributed to the electron-withdrawing nature of the nitro group, which can be reduced within microbial cells to form reactive nitroso, nitro radical anion, and hydroxylamine (B1172632) intermediates. These reactive species can induce oxidative stress and damage essential biomolecules, leading to microbial cell death.

Investigations into benzoic acid derivatives have highlighted their utility as antibacterial and antifungal agents. nih.gov Specifically, studies on dinitrobenzoic acid derivatives have shown promising results. For instance, research on esters derived from 3,5-dinitrobenzoic acid, an isomer of the title compound, has demonstrated significant antifungal activity against various strains of the genus Candida. nih.gov One study revealed that ethyl 3,5-dinitrobenzoate and propyl 3,5-dinitrobenzoate were particularly effective, suggesting that esters with shorter alkyl chains may possess enhanced biological activity. nih.gov

Furthermore, the formulation of these compounds into nanoemulsions has been explored to improve their efficacy. A study on methyl 3,5-dinitrobenzoate (MDNB) and its nanoemulsion (MDNB-NE) showed that both formulations could inhibit the growth of Candida albicans strains with minimum inhibitory concentrations (MICs) ranging from 0.27 to 1.10 mM. nih.gov Interestingly, while the nanoemulsion was more effective against one strain, the free compound showed better efficacy against clinical strains in vitro, indicating a complex relationship between formulation and activity. nih.gov

While these studies on isomers like 3,5-dinitrobenzoic acid and other nitrobenzoates provide a strong rationale for the potential antimicrobial and antifungal properties of this compound derivatives, specific research focusing on this exact compound and its derivatives is not extensively available in the reviewed literature. The presence of the 2,4-dinitro substitution pattern, however, strongly suggests that this class of molecules warrants further investigation for these applications.

Table 1: Antifungal Activity of Methyl 3,5-Dinitrobenzoate (MDNB) Against Candida albicans

| Compound/Formulation | Strain | MIC (mM) | MFC (mM) | Fungicidal Effect |

| MDNB | ATCC 90028 | 1.10 | 2.21 | Yes |

| MDNB-NE | ATCC 90028 | 1.10 | 1.10 | Yes |

| MDNB | PLA1 | Data not available | Data not available | No (MFC/MIC ≥ 4) |

| MDNB-NE | PLA1 | Data not available | Data not available | No (MFC/MIC ≥ 4) |

| MDNB | PLA5 | Data not available | Data not available | Yes |

| MDNB-NE | PLA5 | Data not available | Data not available | Yes |

| MDNB | PLA15 | Data not available | Data not available | Yes |

| MDNB-NE | PLA15 | Data not available | Data not available | Yes |

| This table is based on data for the isomer methyl 3,5-dinitrobenzoate and is presented to illustrate the potential activity of related dinitrobenzoate compounds. nih.gov |

Studies on Radiation Sensitization Potential

Radiation sensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the therapeutic ratio. Electron-affinic compounds, particularly nitroaromatics, have been a major focus of this research. These molecules can mimic oxygen in their ability to "fix" radiation-induced free radical damage in hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation.

While direct studies on this compound as a radiation sensitizer (B1316253) are limited, extensive research on the structurally analogous compound CB 1954 (2,4-dinitro-5-aziridinyl benzamide) provides compelling evidence for the potential of this structural class. nih.goviaea.org CB 1954 has been shown to be a highly efficient radiosensitizer, up to 10 times more so than would be predicted based on its electron affinity alone, suggesting that multiple mechanisms contribute to its effectiveness. nih.goviaea.org

Structure-activity relationship studies on a series of CB 1954 analogs have revealed key insights into the contributions of its functional groups. The efficiency of radiosensitization was found to depend on the redox potential of the compound, the presence and position of the nitro groups, and the alkyl substitution on the amide group. nih.gov Notably, the 2,4-dinitro substitution pattern is crucial for this enhanced activity. The presence of the aziridine (B145994) group, while important for its cytotoxic prodrug activity, was found to be independent of its abnormal radiosensitizing efficiency. nih.gov This suggests that a compound like this compound, which shares the core 2,4-dinitrobenzoyl structure, is a strong candidate for possessing significant radiosensitizing properties.

The anticancer prodrug Tretazicar (also CB 1954) is activated by the enzyme NQO2 into a potent cytotoxic agent that cross-links DNA, leading to rapid cell death. selleckchem.comalfa-chemistry.com This dual mechanism of action—both as a prodrug and a radiosensitizer—makes this class of compounds particularly interesting for cancer therapy.

Table 2: Radiosensitizing Efficiency of CB 1954 and its Analogues

| Compound | R1 (Amide Substitution) | R2 (Position 2) | R3 (Position 4) | R4 (Position 5) | Redox Potential E7(1) (V) | Sensitizing Efficiency (C1.6) |

| CB 1954 | -CONH2 | -NO2 | -NO2 | -N(CH2)2 | -0.395 | 1.8 x 10^-4 |

| CB 10-107 | -CON(CH3)2 | -NO2 | -NO2 | -N(CH2)2 | -0.400 | 1.1 x 10^-4 |

| CB 10-092 | -CONH2 | -NO2 | -NO2 | -H | -0.380 | 3.5 x 10^-4 |

| CB 7060 | -CONH2 | -NO2 | -H | -N(CH2)2 | -0.470 | 1.5 x 10^-3 |

| This table is adapted from studies on CB 1954 and its analogues to illustrate the structure-activity relationship for radiosensitization. nih.gov |

Structure-Activity Relationship Studies via Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand (potential drug) interacts with a biological target, such as a protein or enzyme, at the molecular level. This insight is crucial for elucidating structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity.

For dinitrobenzoic acid derivatives, molecular docking studies can help to identify key interactions between the ligand and the active site of a target protein. For example, in studies of dithionitrobenzoic acid (DTNB) and related compounds as inhibitors of the HIV-1 entry cofactor, protein disulfide isomerase (PDI), molecular docking revealed that the inhibitors bind to hydrophobic amino acids in the enzyme's active site. nih.gov A key finding was the important role of the Cys37 residue in forming hydrogen bonds with the inhibitors, identifying it as a potential target for anti-HIV drug design. nih.gov

Similarly, molecular docking studies of benzoic acid derivatives as potential antivirals against the SARS-CoV-2 main protease have been conducted. nih.gov These studies predict binding affinity and interactions with amino acid residues in the active site. Such in silico screening allows for the rapid identification of promising candidates for further development. nih.gov

While specific molecular docking studies on this compound were not found in the reviewed literature, the principles from related compounds can be applied. The carboxylic acid group is a key feature, capable of forming strong hydrogen bonds and salt bridges with basic amino acid residues (like lysine (B10760008) or arginine) in a target's binding pocket. The nitro groups, being strong electron-withdrawing groups and hydrogen bond acceptors, can also form critical interactions with the protein. The methyl group provides a hydrophobic element that can interact with nonpolar pockets in the active site. By systematically modifying these functional groups and analyzing the resulting changes in binding affinity through molecular docking, a detailed SAR can be established, guiding the design of more potent and selective derivatives.

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

Predictive modeling, a cornerstone of AI in drug discovery, can be employed to forecast the biological activities and potential therapeutic applications of derivatives of 5-Methyl-2,4-dinitrobenzoic acid. researchgate.netandreasbender.de By training algorithms on vast datasets of chemical structures and their corresponding biological activities, it is possible to identify structural modifications that could enhance efficacy or reduce toxicity. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can be developed to predict the in vivo toxicity of nitroaromatic compounds, thereby guiding the design of safer derivatives. nih.gov

The integration of AI can also extend to predicting the druggability of biological targets for compounds derived from this compound. nih.gov Supervised machine learning algorithms can analyze features of a protein's structure and function to determine the likelihood of it being modulated by a small molecule. nih.gov This can help researchers prioritize targets for which derivatives of this compound are most likely to be effective.

Novel Catalytic Systems for Sustainable Synthesis

The traditional synthesis of nitroaromatic compounds, including this compound, often relies on the use of harsh reagents like mixed acids (nitric and sulfuric acid), which generate significant amounts of hazardous waste and pose safety risks. rsc.org The future of synthesizing this compound lies in the development of novel catalytic systems that are more sustainable and environmentally benign. rsc.orggoogle.com

Green chemistry principles are at the forefront of this research. rsc.org One promising avenue is the use of solid acid catalysts, such as zeolites, aluminosilicates, and modified mixed-metal oxides. rsc.orgacs.org These catalysts can facilitate nitration reactions with higher selectivity and can often be recycled and reused, minimizing waste. rsc.orgresearchgate.net For example, Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide has been shown to be an effective solid acid catalyst for the continuous-flow nitration of aromatic compounds. acs.org

Another innovative approach is the use of mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent. rsc.org This energy-efficient method has been successfully applied to the nitration of arenes using a bench-stable, recyclable organic nitrating reagent. rsc.org Such a technique could be adapted for the synthesis of this compound, significantly reducing its environmental footprint.

Furthermore, research into biocatalytic nitration reactions is gaining traction. acs.org While still an emerging field, the use of enzymes to catalyze nitration offers the potential for highly selective and environmentally friendly synthesis under mild conditions. acs.org The discovery and engineering of nitrating enzymes could pave the way for a completely biological route to producing this compound and its derivatives. acs.org

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Solid Acid Catalysis | Utilizes recyclable catalysts like zeolites and mixed-metal oxides. rsc.orgacs.org | Reduced acid waste, improved safety, potential for continuous-flow processes. |

| Mechanochemistry | Solvent-minimized reactions in a ball mill. rsc.org | High energy efficiency, reduced solvent use, simplified workup. rsc.org |

| Biocatalysis | Employs enzymes for nitration. acs.org | High selectivity, mild reaction conditions, environmentally friendly. acs.org |

Exploration of Advanced Material Applications